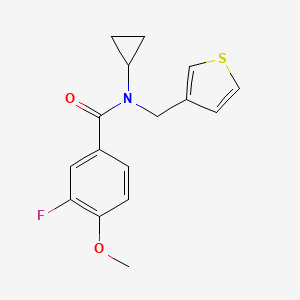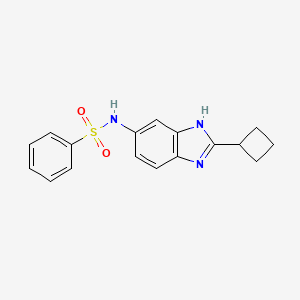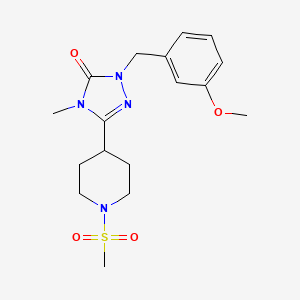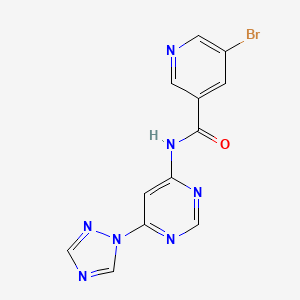![molecular formula C6H3BrClN3 B3014067 7-溴-2-氯-5H-吡咯并[3,2-d]嘧啶 CAS No. 1429882-36-9](/img/structure/B3014067.png)
7-溴-2-氯-5H-吡咯并[3,2-d]嘧啶
描述
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.47 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives has been reported in several studies . For instance, one study described the design and synthesis of 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives based on molecular diversity .Molecular Structure Analysis
The InChI code for 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine are not detailed in the search results, the compound is likely to participate in reactions typical of pyrrolopyrimidines .Physical And Chemical Properties Analysis
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . The compound is stable under normal temperatures and pressures .科学研究应用
Comprehensive Analysis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine Applications
Cancer Research: Inhibitors of P21-Activated Kinase 4: 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been studied for their potential as inhibitors of P21-Activated Kinase 4 (PAK4), which is overexpressed in various human cancers . These compounds interact with the hinge region and β-sheets of PAK4, affecting the kinase’s activity. Molecular dynamics simulations and binding free energy calculations have shown that these derivatives can strongly inhibit PAK4, offering a pathway to new cancer therapies .
Development of Targeted Kinase Inhibitors: These pyrrolo[3,2-d]pyrimidine derivatives are also being explored as multi-targeted kinase inhibitors (TKIs). They have shown promising cytotoxic effects against different cancer cell lines and significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 . The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells highlights their potential as effective anticancer agents .
Apoptosis Induction: Specific derivatives of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine have been identified as apoptosis inducers. They can increase proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This dual action makes them valuable for research into programmed cell death and its applications in cancer treatment .
Molecular Docking Studies: Molecular docking studies have been conducted to understand the binding interactions between these pyrrolo[3,2-d]pyrimidine derivatives and various kinases. These studies are crucial for the rational design of new drugs, as they provide insights into how these compounds can be optimized for better efficacy and selectivity .
Organic Synthesis: 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine serves as an important raw material and intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of complex molecules, which can have applications in various fields of chemistry and pharmacology .
Pharmaceutical Intermediates: Due to its reactive halogen groups, this compound is used as an intermediate in the pharmaceutical industry. It can be used to create a wide range of pharmaceutical products, including those with potential anticancer properties .
Agrochemical Research: The compound’s role in agrochemical research is as an intermediate in the synthesis of pesticides and herbicides. Its chemical properties allow for the creation of compounds that can protect crops from pests and diseases .
Dyestuff Industry: In the dyestuff industry, 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is utilized as an intermediate for the synthesis of dyes. Its molecular structure contributes to the development of new dyes with desired properties for various applications .
安全和危害
作用机制
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a serine/threonine protein kinase associated with various cancers .
Mode of Action
Similar compounds have shown strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions can influence the activity of the target protein, potentially leading to changes in cell behavior .
Biochemical Pathways
Inhibitors of pak4, like the similar compounds mentioned, can affect various signaling pathways involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, and the downregulation of bcl-2 activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine. For instance, similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining the compound’s stability and efficacy .
属性
IUPAC Name |
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYDBHFZKKIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)



![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

